molecular formula C13H18N2O2 B2972547 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide CAS No. 1016527-39-1

3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B2972547
CAS No.: 1016527-39-1
M. Wt: 234.299
InChI Key: SGRCWVFWIACJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzamide, also known as AMOB, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile molecule, which can be used in a variety of experiments and studies due to its unique properties.

Scientific Research Applications

  • VEGFR-2 Kinase Inhibition Research has shown that substituted benzamides, which are structurally related to 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide, act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrate significant potential in inhibiting VEGFR-2, which is crucial in angiogenesis-related processes, particularly in cancer therapy (Borzilleri et al., 2006).

  • Poly(ADP-Ribose) Synthesis Inhibition Benzamides like 3-aminobenzamide, a compound similar to the one , have been studied for their inhibitory effects on the synthesis of poly(adenosine diphosphate-ribose). These compounds inhibit the action of poly(ADP-ribose) synthetase, affecting various metabolic processes, which could have implications in understanding cellular metabolism and potential therapeutic applications (Milam & Cleaver, 1984).

  • PARP Inhibition and Renal Protection 3-Aminobenzamide, a related benzamide, has been investigated for its role as a poly (ADP-ribose) polymerase (PARP) inhibitor. Studies show that it can reduce oxidative and nitrosative stress in renal ischemia/reperfusion injury, suggesting potential therapeutic applications in kidney protection and treatment of renal disorders (Oztaş et al., 2009).

  • C-H Activation in Organic Synthesis Compounds structurally related to this compound have been utilized in organic synthesis, particularly in Ni(II)-catalyzed oxidative coupling reactions. This highlights their potential role in facilitating novel synthetic routes for complex organic compounds (Aihara et al., 2014).

  • Antibacterial and Antimicrobial Properties Benzamide derivatives have been extensively explored for their antimicrobial and antibacterial properties. This indicates potential applications of this compound in the development of new antimicrobial agents (Mobinikhaledi et al., 2006).

Properties

IUPAC Name

3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1,3-4,7,12H,2,5-6,8-9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRCWVFWIACJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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